molecular formula C10H14N2O3 B13516850 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13516850
M. Wt: 210.23 g/mol
InChI Key: WCLQJPYPMZIYBB-UHFFFAOYSA-N
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Description

2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound belonging to the class of dihydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This particular compound has garnered interest due to its potential as a xanthine oxidase inhibitor, which is significant for the treatment of hyperuricemia-associated diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes, β-ketoesters, and urea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. As a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. This inhibition reduces the production of uric acid, thereby alleviating symptoms associated with hyperuricemia . Key residues involved in the binding include Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 .

Comparison with Similar Compounds

Uniqueness: 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific isopentyl substitution, which can enhance its binding affinity and selectivity towards xanthine oxidase. This specificity makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(3-methylbutyl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-6(2)3-4-8-11-5-7(10(14)15)9(13)12-8/h5-6H,3-4H2,1-2H3,(H,14,15)(H,11,12,13)

InChI Key

WCLQJPYPMZIYBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=NC=C(C(=O)N1)C(=O)O

Origin of Product

United States

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